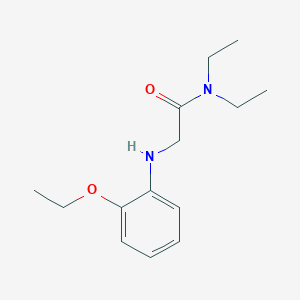

2-(2-ethoxyanilino)-N,N-diethylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

These compounds share a common acetamide backbone with N,N-diethyl substitutions and variable aromatic/heterocyclic substituents, which critically influence their physicochemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions:

Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.

Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.

Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.

Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Products may include oxidized derivatives of the phenetidino group.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted derivatives at the phenetidino group.

科学研究应用

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various derivatives.

- Studied for its unique chemical properties and reactivity.

Biology:

- Potential applications in biochemical research due to its structural similarity to biologically active compounds.

Medicine:

- Investigated for potential pharmacological properties, although specific applications are not well-documented.

Industry:

作用机制

The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(5,7-Diethyl-2-(4-(2-Fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-Diethylacetamide (6b)

- Structure : Features a pyrazolopyrimidine core with diethyl and fluoroethoxy-phenyl substitutions.

- Activity : Exhibits a 36-fold higher TSPO binding affinity (Ki = 0.3 nM) compared to DPA-714 (Ki = 10.9 nM). This enhancement is attributed to optimized lipophilicity and fluorine substitution, improving blood-brain barrier penetration .

- Applications : Radiolabeled with fluorine-18 ([¹⁸F]-6b), it serves as a high-contrast PET imaging agent for gliomas .

PBR111 (Imidazopyridine Acetamide)

- Structure : Contains an imidazo[1,2-a]pyridine scaffold with a chloro substituent and fluoropropoxy group.

- Activity : Binds TSPO with Ki = 3.7 ± 0.4 nM. Its log P value (3.2 ± 0.1) ensures metabolic stability and CNS penetration .

- Applications : Used in neuroimaging, though less potent than pyrazolopyrimidine derivatives like 6b .

2-(4-Benzoyl-5-phenylfuran-2-yl)-N,N-Diethylacetamide (3ea)

- Structure : Furan-based scaffold with benzoyl and phenyl groups.

- Activity : Synthesized via palladium iodide catalysis, this compound lacks direct TSPO data but demonstrates the versatility of N,N-diethylacetamide in multicomponent reactions .

2-(P-Chloroanilino)-N,N-Dimethylacetamide

- Structure: Chlorinated anilino group with N,N-dimethyl substitution.

- diethyl groups, its log P (calculated 2.1) and molecular weight (212.68 g/mol) highlight how alkyl chain length and halogenation affect solubility and target interaction .

Comparative Analysis of Key Properties

*Estimated based on N,N-diethylacetamide’s log P (1.2–1.5) and ethoxyanilino group contributions .

Mechanistic and Pharmacokinetic Insights

- TSPO Binding : Pyrazolopyrimidine derivatives (e.g., 6b) outperform imidazopyridines (e.g., PBR111) due to their planar heterocyclic cores, which enhance π-π stacking with TSPO’s hydrophobic pockets .

- Metabolic Stability: Fluorine substitution in 6b reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

- Toxicity : N,N-Diethylacetamide derivatives generally show low acute toxicity, but chronic exposure risks (e.g., hepatotoxicity) require further study .

属性

CAS 编号 |

15010-76-1 |

|---|---|

分子式 |

C14H22N2O2 |

分子量 |

250.34 g/mol |

IUPAC 名称 |

2-(2-ethoxyanilino)-N,N-diethylacetamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |

InChI 键 |

WOZUSFRRZSBYGS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CNC1=CC=CC=C1OCC |

规范 SMILES |

CCN(CC)C(=O)CNC1=CC=CC=C1OCC |

Key on ui other cas no. |

15010-76-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。